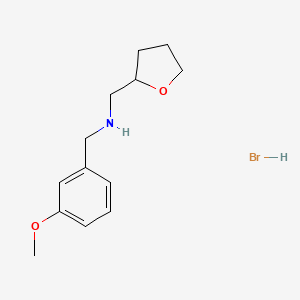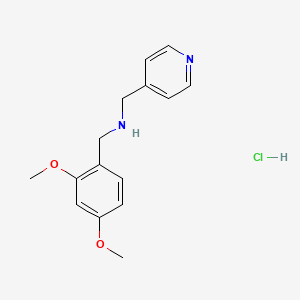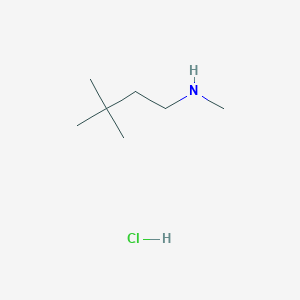
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride
Overview
Description
“N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride” is also known as Promethazine sulfoxide . It is a metabolite of Promethazine, a neuroleptic medication and first-generation antihistamine of the phenothiazine family . It is also referred to as Promethazine impurity D .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H20N2OS . The InChI Key is OWTCLFIFAFHQIX-UHFFFAOYSA-N . The Canonical SMILES representation is CC (CN1C2=CC=CC=C2S (=O)C3=CC=CC=C31)N ©C .Physical And Chemical Properties Analysis
The solubility of “this compound” is 112.6 mg/L in 25 ºC water . Its density is calculated to be 1.3±0.1 g/cm3 . The calculated index of refraction is 1.678 . The melting point is 167.99 ºC, and the boiling point is 423.74 ºC, 461.6±34.0 ºC at 760 mmHg . The flash point is calculated to be 233.0±25.7 ºC .Scientific Research Applications
Synthetic Chemistry Applications
Generation of Structurally Diverse Libraries
Research demonstrates the utilization of related compounds in generating structurally diverse libraries through alkylation and ring closure reactions. For instance, certain ketonic Mannich bases derived from acetylthiophene have been used as starting materials in various alkylation and ring closure reactions, leading to the synthesis of dithiocarbamates, thioethers, and several cyclic compounds such as pyrazolines and pyridines (Roman, 2013).
Kinetic Stabilization
Another study explored the kinetic stabilization of N,N-dimethyl-2-propyn-1-amine N-oxide by encapsulation within molecular containers, demonstrating the potential of certain N-oxides for stabilization through complexation (Galán, Gil-Ramírez, & Ballester, 2013).
Pharmacological Applications
Biological Activities
Novel derivatives of related compounds have been synthesized to examine their anti-diabetic and anti-inflammatory activities. For example, Mannich base derivatives have shown significant reductions in blood glucose levels and inflammation, indicating potential therapeutic applications (Gopi & Dhanaraju, 2018).
Material Science Applications
Hydrogel Modification
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines, including related compounds, to enhance their properties. These modifications have led to hydrogels with increased thermal stability and potential applications in medical fields due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)22(21)17-11-7-5-9-15(17)18;/h4-11,13H,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPFOSVJVLDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)[N+](C)(C)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide](/img/structure/B3082993.png)


![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B3083033.png)





